

Spectroscopic and Synthetic Profile of Boc-Glu(OMe)-OMe: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Glu(OMe)-OMe*

Cat. No.: *B112819*

[Get Quote](#)

Introduction: N-(tert-Butoxycarbonyl)-L-glutamic acid 1,5-dimethyl ester, commonly abbreviated as **Boc-Glu(OMe)-OMe**, is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The N-terminal Boc group provides robust, acid-labile protection, while the methyl esters at both the α - and γ -carboxylic acid positions prevent unwanted side reactions. This guide provides an in-depth overview of the spectroscopic characteristics (NMR, IR) of **Boc-Glu(OMe)-OMe**, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate	[1]
Synonyms	N-Boc-L-glutamic acid dimethyl ester, Dimethyl N-(tert-butoxycarbonyl)-L-glutamate	[1][2]
CAS Number	59279-60-6	[2]
Molecular Formula	C ₁₂ H ₂₁ NO ₆	[2]
Molecular Weight	275.30 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	43-47 °C	[3]

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Boc-Glu(OMe)-OMe**. The data is compiled from typical values for N-Boc protected amino acid esters and analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of **Boc-Glu(OMe)-OMe** (400 MHz, CDCl₃) Note: This is an interpreted spectrum based on data from the analogous compound Boc-Glu(OMe)-OH. The key difference is the replacement of the carboxylic acid proton (δ ~10-12 ppm) with a second methyl ester signal.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.1-5.3	d	1H	NH (Amide)
~4.2-4.4	m	1H	α -CH
~3.74	s	3H	α -COOCH ₃
~3.67	s	3H	γ -COOCH ₃
~2.3-2.5	m	2H	γ -CH ₂
~1.9-2.2	m	2H	β -CH ₂
1.45	s	9H	C(CH ₃) ₃ (Boc)

Table 2: ¹³C NMR Spectral Data of **Boc-Glu(OMe)-OMe** (100 MHz, CDCl₃) Note: This is an interpreted spectrum. The two ester carbonyls and two ester methyls are expected to have distinct but similar chemical shifts.

Chemical Shift (δ) ppm	Assignment
~173.2	C=O (γ -Ester)
~172.5	C=O (α -Ester)
~155.5	C=O (Boc)
~80.0	C(CH ₃) ₃ (Boc)
~53.0	α -CH
~52.5	α -COOCH ₃
~51.8	γ -COOCH ₃
~30.1	γ -CH ₂
~28.3	C(CH ₃) ₃ (Boc)
~27.8	β -CH ₂

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectral Data of **Boc-Glu(OMe)-OMe** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	N-H Stretch (Amide)
~2980, 2950	Medium	C-H Stretch (Aliphatic)
~1735	Very Strong	C=O Stretch (Ester Carbonyls)
~1700	Strong	C=O Stretch (Carbamate Carbonyl, Boc)
~1510	Strong	N-H Bend (Amide II)
~1440, 1370	Medium	C-H Bend (CH ₃ , CH ₂)
~1250, 1160	Strong	C-O Stretch (Ester and Carbamate)

Experimental Protocols

Synthesis of **Boc-Glu(OMe)-OMe**

A common method for the synthesis of **Boc-Glu(OMe)-OMe** involves the protection and esterification of L-glutamic acid. A typical procedure starts from L-glutamic acid dimethyl ester hydrochloride.

Materials:

- L-glutamic acid dimethyl ester hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
- Tetrahydrofuran (THF)
- Water

- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

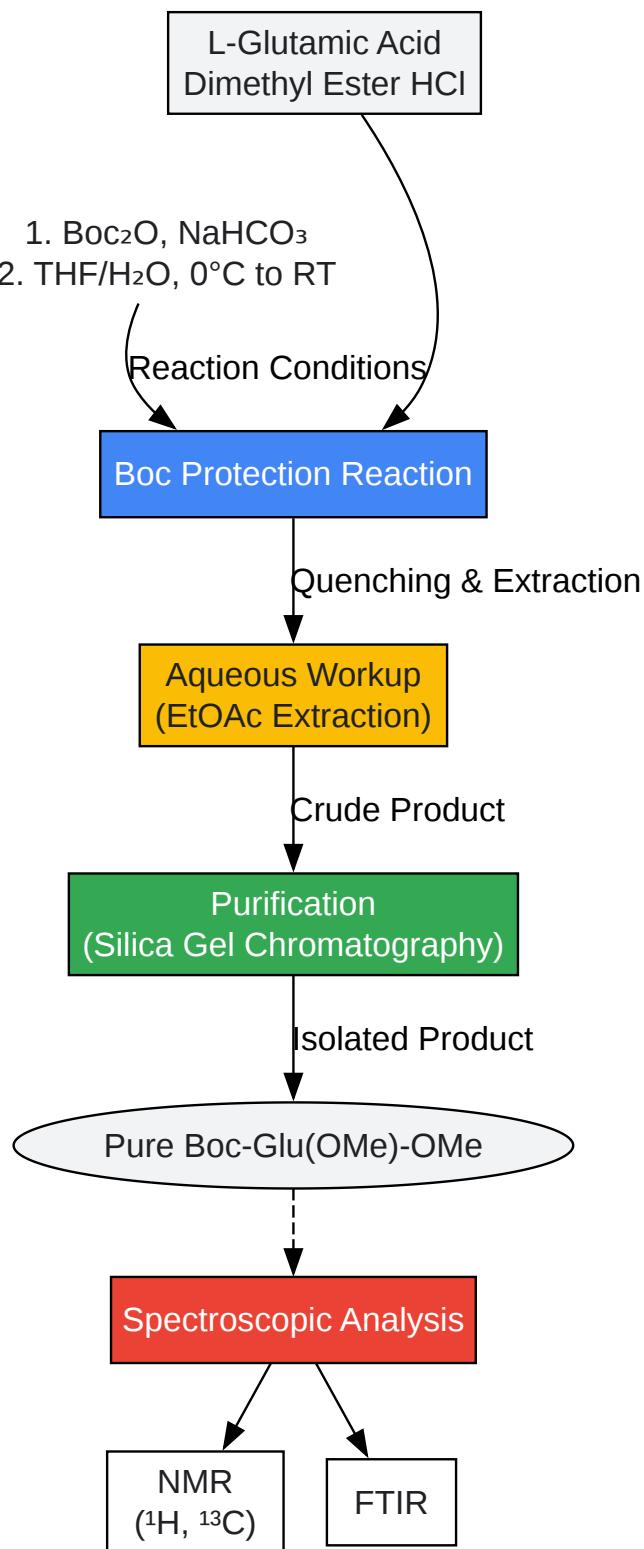
- L-glutamic acid dimethyl ester hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and water.
- The solution is cooled to 0 °C in an ice bath.
- Sodium bicarbonate (3.0 eq.) is added slowly, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.).
- The reaction mixture is allowed to warm to room temperature and stirred for 10-12 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the THF is removed under reduced pressure using a rotary evaporator.
- The remaining aqueous solution is diluted with water and extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.
- The product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 10-15 mg of purified **Boc-Glu(OMe)-OMe** is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ^1H NMR, standard parameters are used. For ^{13}C NMR, a proton-decoupled experiment is run to obtain singlets for all carbon atoms.


2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation (KBr Pellet Method): A small amount of **Boc-Glu(OMe)-OMe** (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded over a range of 4000-400 cm^{-1} .

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **Boc-Glu(OMe)-OMe**.

Workflow for Boc-Glu(OMe)-OMe Synthesis and Analysis

[Click to download full resolution via product page](#)Caption: Synthesis and analysis workflow for **Boc-Glu(OMe)-OMe**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl N-(tert-Butoxycarbonyl)-L-glutamate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Boc-Glu(Ome)-OMe | CAS#:59279-60-6 | Chemsoc [chemsoc.com]
- 3. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonic Acid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Boc-Glu(OMe)-OMe: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112819#spectroscopic-data-nmr-ir-of-boc-glu-ome-ome>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com